molecular formula C14H16N4O B2921433 N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide CAS No. 866143-37-5

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide

Cat. No.: B2921433
CAS No.: 866143-37-5
M. Wt: 256.309
InChI Key: LJNMLHYLQYOXNG-UHFFFAOYSA-N
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Description

N-[2-(3-Pyridinyl)-4-pyrimidinyl]pentanamide is a heterocyclic compound featuring a pentanamide backbone linked to pyridine and pyrimidine rings.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-2-3-6-13(19)17-12-7-9-16-14(18-12)11-5-4-8-15-10-11/h4-5,7-10H,2-3,6H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNMLHYLQYOXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide typically involves the reaction of 3-pyridinyl and 4-pyrimidinyl derivatives under specific conditionsThe reaction conditions often involve the use of solvents like toluene or xylene and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives of the compound can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pentanamide Derivatives

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Yield (%)
This compound (Target) Pyridine + Pyrimidine + Pentanamide Amide, aromatic N-heterocycles Not provided Inferred ~300–350
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridine + Sulfamoyl + Pentanamide Sulfamoyl, isoindolinone, amide C₂₄H₂₃N₅O₅S 493.53 58.59
N-[4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide Benzoxazole + Chlorophenyl + Pentanamide Benzoxazole, chloro, amide C₂₁H₂₂ClN₃O₂ Not provided
Biotin-conjugated pentanamide Acridine + Biotin + Pentanamide Acridine, biotin, thienoimidazolone, amide C₂₉H₃₄N₁₀O₃S Not provided

Key Observations :

  • The target compound’s pyridine-pyrimidine core may enhance binding to metalloenzymes or kinases compared to benzoxazole (lipophilic) or sulfamoyl (polar) analogs .
  • Sulfamoyl-containing analogs (e.g., compounds) exhibit lower synthesis yields (58.59%), likely due to steric hindrance or reactivity challenges with sulfonamide formation .
  • The biotin conjugate () demonstrates how pentanamide linkages enable modular drug design, though its large size (MW ~600–700 inferred) may limit bioavailability .

Physicochemical and Electronic Properties

  • Solubility : Sulfamoyl and pyridinyl groups () enhance water solubility, whereas benzoxazole () increases lipophilicity, favoring membrane penetration .
  • Stability : The pyrimidine ring in the target compound may confer metabolic stability compared to acridine-based derivatives (), which are prone to oxidative degradation .

Biological Activity

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a distinct structure characterized by a pentanamide backbone linked to pyridine and pyrimidine rings. This specific arrangement contributes to its unique biological activity profile.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Preliminary findings suggest that it can inhibit cell growth in certain human cancer cells, including HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating significant potency .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes such as tyrosine kinases that are crucial in cancer signaling pathways.
  • Receptor Binding : The compound can bind to specific receptors, modulating their activity, which can lead to apoptosis in cancer cells .
  • Cell Cycle Interference : Studies have shown that it can disrupt normal cell cycle progression, leading to increased rates of apoptosis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted to understand how modifications to the chemical structure affect biological activity. For instance, variations in the pyridine or pyrimidine substituents significantly alter the compound's potency against different targets .

Compound VariationIC50 (µM)Target
This compound<10HepG2
N-[2-(2-pyridinyl)-4-pyrimidinyl]pentanamide>50HepG2
N-[2-(3-pyridinyl)-5-pyrimidinyl]pentanamide15A549

This table illustrates how slight changes in the chemical structure can lead to significant differences in biological activity.

Case Studies

  • Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in HepG2 cells through caspase activation, demonstrating its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against resistant bacterial strains, showing effective inhibition at low concentrations .

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